molecular formula C24H23NO7S B11547782 diethyl 3-methyl-5-({[2-oxo-8-(prop-2-en-1-yl)-2H-chromen-3-yl]carbonyl}amino)thiophene-2,4-dicarboxylate

diethyl 3-methyl-5-({[2-oxo-8-(prop-2-en-1-yl)-2H-chromen-3-yl]carbonyl}amino)thiophene-2,4-dicarboxylate

Cat. No.: B11547782
M. Wt: 469.5 g/mol
InChI Key: GLPIBPILBVCPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-DIETHYL 3-METHYL-5-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-AMIDO]THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups, including a chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 3-METHYL-5-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-AMIDO]THIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the chromene derivative, which is then coupled with a thiophene precursor. Key steps include:

    Formation of the Chromene Derivative: This involves the cyclization of appropriate starting materials under acidic or basic conditions.

    Amidation Reaction: The chromene derivative is reacted with an amine to form the amido group.

    Coupling with Thiophene: The final step involves the coupling of the chromene-amido derivative with a thiophene precursor under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 3-METHYL-5-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-AMIDO]THIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents onto the thiophene or chromene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigation of its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 3-METHYL-5-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-AMIDO]THIOPHENE-2,4-DICARBOXYLATE is not fully understood but is believed to involve interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The chromene and thiophene moieties may play a key role in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 3-methylthiophene share the thiophene core but differ in their substituents.

    Chromene Derivatives: Compounds like 4-methyl-7-hydroxychromene and 3,4-dihydro-2H-chromene-2-one share the chromene core.

Uniqueness

2,4-DIETHYL 3-METHYL-5-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-AMIDO]THIOPHENE-2,4-DICARBOXYLATE is unique due to its combination of a thiophene ring with a chromene moiety, along with specific functional groups that confer distinct chemical and biological properties

Properties

Molecular Formula

C24H23NO7S

Molecular Weight

469.5 g/mol

IUPAC Name

diethyl 3-methyl-5-[(2-oxo-8-prop-2-enylchromene-3-carbonyl)amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C24H23NO7S/c1-5-9-14-10-8-11-15-12-16(22(27)32-18(14)15)20(26)25-21-17(23(28)30-6-2)13(4)19(33-21)24(29)31-7-3/h5,8,10-12H,1,6-7,9H2,2-4H3,(H,25,26)

InChI Key

GLPIBPILBVCPGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.